Pinacidil

Catalog No.
S560063
CAS No.
85371-64-8
M.F
C13H21N5O
M. Wt
263.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pinacidil

CAS Number

85371-64-8

Product Name

Pinacidil

IUPAC Name

1-cyano-2-(3,3-dimethylbutan-2-yl)-3-pyridin-4-ylguanidine;hydrate

Molecular Formula

C13H21N5O

Molecular Weight

263.34 g/mol

InChI

InChI=1S/C13H19N5.H2O/c1-10(13(2,3)4)17-12(16-9-14)18-11-5-7-15-8-6-11;/h5-8,10H,1-4H3,(H2,15,16,17,18);1H2

InChI Key

AFJCNBBHEVLGCZ-UHFFFAOYSA-N

SMILES

Array

solubility

>39.5 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

N-Cyano-N’-4-pyridinyl-N’’-(1,2,2-trimethylpropyl)guanidine Monohydrate;(±)-N-Cyano-N’-4-pyridinyl-N’’-(1,2,2-trimethylpropyl)guanidine Monohydrate;

Canonical SMILES

CC(C(C)(C)C)N=C(NC#N)NC1=CC=NC=C1.O

The exact mass of the compound Pinacidil monohydrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >39.5 [ug/ml]. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Guanidines. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Pinacidil is a cyanoguanidine-derived potassium channel opener that functions as a potent vasodilator. Its primary mechanism involves the activation of ATP-sensitive potassium (KATP) channels, leading to hyperpolarization of vascular smooth muscle cell membranes and subsequent relaxation. Specifically, its effects are predominantly mediated through KATP channels containing the SUR2 (sulfonylurea receptor) subunit, making it a critical tool for investigating cardiovascular physiology and pharmacology.

KATP channel openers are not functionally equivalent, and substitution based on compound class alone can compromise experimental validity. Minor structural variations between Pinacidil, cromakalim, and diazoxide lead to significant differences in potency and, critically, selectivity for KATP channel subtypes (e.g., vascular SUR2B vs. pancreatic SUR1). The vasodilatory action of Pinacidil is highly dependent on the presence of the SUR2 subunit, a property not shared by all class members like diazoxide, whose effects can be SUR-independent. This makes the specific choice of Pinacidil essential for experiments designed to selectively probe SUR2-containing channels.

High Dependence on SUR2B Subunit for Vasodilation vs. Diazoxide

Pinacidil's mechanism is critically dependent on the SUR2 subunit, which is characteristic of vascular smooth muscle KATP channels. In pressurized mesenteric arteries from SUR2-deficient mice, vasodilation induced by Pinacidil was reduced to approximately 10% of the response seen in wild-type arteries. In stark contrast, the vasodilation induced by diazoxide was similar in both SUR2-deficient and wild-type arteries, indicating a SUR-independent mechanism.

Evidence DimensionVasodilation in SUR2-deficient arteries
Target Compound DataResponse reduced to ~10% of wild-type
Comparator Or BaselineDiazoxide: Vasodilation was similar to wild-type, indicating a SUR-independent pathway
Quantified DifferencePinacidil's vasodilatory action is ~90% dependent on the SUR2 subunit in this model, unlike diazoxide.
ConditionsPressurized (60 mm Hg) mouse mesenteric arteries from wild-type [SUR2(+/+)] and SUR2-deficient [SUR2(-/-)] mice.

For researchers needing to specifically isolate and study SUR2B-mediated pathways, Pinacidil provides a cleaner tool than substitutes like diazoxide that have confounding SUR-independent effects.

Defined Vasorelaxant Potency Profile Compared to Cromakalim

In direct comparative assays, Pinacidil demonstrates a distinct potency profile from other common KATP openers. In rabbit portal vein tissue, Pinacidil inhibited tension with an IC50 of 4.6 x 10⁻⁸ M. The widely used substitute, cromakalim, was found to be approximately 2.2-fold more potent in the same assay, with an IC50 of 2.1 x 10⁻⁸ M.

Evidence DimensionInhibition of tension (IC50)
Target Compound Data4.6 x 10⁻⁸ M (46 nM)
Comparator Or BaselineCromakalim: 2.1 x 10⁻⁸ M (21 nM)
Quantified DifferenceCromakalim is ~2.2x more potent in this specific assay.
ConditionsRabbit portal vein tissue.

This defined, moderate potency allows for precise dose-ranging and establishes Pinacidil as a reliable reference compound when compared against more potent analogs like cromakalim.

Maintains Cellular Energetics at Concentrations Where Analogs Cause Depletion

Unlike some high-potency analogs, Pinacidil does not significantly disrupt cellular bioenergetics at effective concentrations. A study using ³¹P NMR on perfused rat hearts showed that the potent analog P-1075 caused a ~40% depletion of phosphocreatine and ATP at just 5 µM. In contrast, Pinacidil (up to 0.3 mM) and the unrelated opener diazoxide (0.5 mM) had no significant effect on cellular ATP levels.

Evidence DimensionEffect on cellular ATP levels
Target Compound DataNo significant effect at 0.3 mM
Comparator Or BaselineP-1075 (a potent analog): ~40% depletion of ATP at 5 µM
Quantified DifferencePinacidil avoids the severe impact on cellular energetics observed with its high-potency analog P-1075.
ConditionsPerfused rat hearts, measured by 31P NMR spectroscopy.

This is critical for experiments where maintaining normal mitochondrial function is required, as Pinacidil allows for the study of KATP channel opening without introducing metabolic stress as a confounding variable.

Established Formulation Protocol in DMSO for In Vitro and In Vivo Use

As a hydrophobic compound, Pinacidil requires a non-aqueous co-solvent for preparation of stock solutions. This is a critical, practical consideration for experimental design. A published protocol for *in vivo* use involves dissolving Pinacidil in ethanol and then diluting 1:100 in ACSF to achieve a working solution of 400 µM in 1% ethanol, demonstrating a viable formulation strategy. For most *in vitro* applications, dissolution in DMSO is the standard, well-established method for preparing concentrated stock solutions that can be serially diluted in aqueous culture media or buffers.

Evidence DimensionSolvent Requirement & Formulation
Target Compound DataHydrophobic; requires co-solvent (e.g., DMSO, ethanol) for stock solutions.
Comparator Or BaselineWater-soluble compounds
Quantified DifferenceRequires a non-aqueous stock solution for use in aqueous experimental systems.
ConditionsDescribed for *in vivo* use at 400 µM in 1% ethanol/ACSF.

Provides buyers with clear, actionable information on how to handle and formulate the compound for reproducible experiments, a key procurement and processability consideration.

Isolating SUR2B-Dependent Vasodilation Mechanisms

When the research goal is to specifically activate vascular smooth muscle KATP channels (Kir6.1/SUR2B) while minimizing confounding effects from SUR-independent pathways, Pinacidil is the appropriate choice over less selective agents like diazoxide.

Cardiovascular Studies Requiring Stable Cellular Bioenergetics

In models of cardiac ischemia or metabolic function where it is essential to avoid drug-induced disruption of ATP levels, Pinacidil should be used instead of high-potency analogs (e.g., P-1075) that have been shown to deplete cellular energy stores.

Establishing Calibrated Vasorelaxation Assay Baselines

Pinacidil serves as an ideal reference compound for establishing dose-response curves in vasorelaxation studies. Its well-documented potency relative to other standards like cromakalim allows for robust assay validation and cross-study comparison.

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

263.17461031 Da

Monoisotopic Mass

263.17461031 Da

Heavy Atom Count

19

Appearance

Assay:≥98%A crystalline solid

UNII

7B0ZZH8P2W

Related CAS

60560-33-0 (anhydrous)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antihypertensive Agents

KEGG Target based Classification of Drugs

Transporters
ABC transporters
ABCC subfamily
ABCC9(SUR2)/KCNJ11(KIR6.2) [HSA:10060 3767] [KO:K05033 K05004]

Pictograms

Irritant

Irritant

Other CAS

85371-64-8

Wikipedia

Pinacidil

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

Explore Compound Types